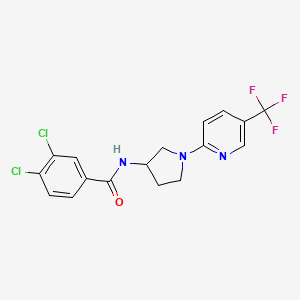

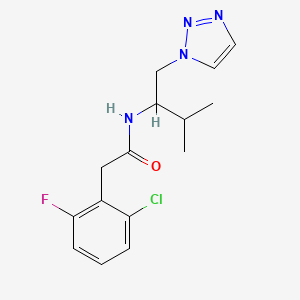

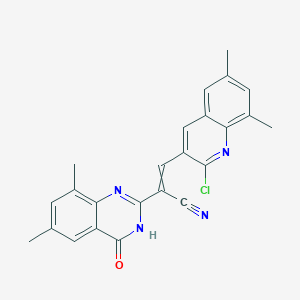

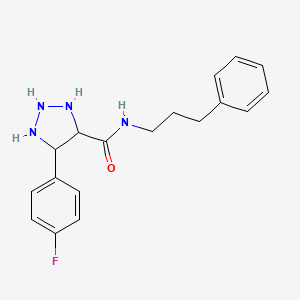

(1-(3-Bromophenyl)cyclohexyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including Grignard reactions, dehydration reactions, catalytic hydrogenation, Wittig reactions, hydrolyzation, isomerization, and reduction with potassium borohydride. For instance, the synthesis of trans-4-(4'-methylphenyl)cyclohexylmethanol was achieved with a yield of 43.4% using these methods, and the structure was confirmed by 1H NMR, 13C NMR, and MS techniques . These methods could potentially be adapted for the synthesis of “(1-(3-Bromophenyl)cyclohexyl)methanol” by altering the starting materials and possibly the reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to “(1-(3-Bromophenyl)cyclohexyl)methanol” shows that the mean planes of the substituted cyclohexa-2,5-dien-1-one and phenyl rings can be almost parallel, as observed in the crystal structure of 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate, with a dihedral angle of 7.84° . This suggests that the “(1-(3-Bromophenyl)cyclohexyl)methanol” may also exhibit a planar arrangement between the phenyl ring and the adjacent cyclohexyl group, which could be relevant for its reactivity and interaction with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of “(1-(3-Bromophenyl)cyclohexyl)methanol” are not detailed in the provided papers, the structural components such as the bromophenyl group and the cyclohexylmethanol moiety suggest that it could participate in various organic reactions. The presence of the bromine atom makes it a potential candidate for further substitution reactions, and the alcohol group could be involved in esterification or etherification processes. The analysis of similar compounds indicates that hydrogen bonding plays a significant role in the stabilization of their structures, which could also be true for “(1-(3-Bromophenyl)cyclohexyl)methanol” .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(1-(3-Bromophenyl)cyclohexyl)methanol” can be inferred from the properties of structurally related compounds. For example, the presence of hydrogen bonds in the crystal packing of 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate suggests that “(1-(3-Bromophenyl)cyclohexyl)methanol” may also exhibit strong intermolecular interactions, which could affect its solubility, melting point, and boiling point . The substituted cyclohexyl group may contribute to the compound's stereochemistry and thus influence its reactivity and interaction with biological targets if applicable.

科学的研究の応用

Electrocatalytic Hydrogenation

Research by Dabo et al. (1997) explored the electrocatalytic hydrogenation of 2-cyclohexen-1-one in aqueous methanol, highlighting the high selectivity of carbon-carbon double bond hydrogenation with nickel and copper electrodes. This study provides insights into the potential application of methanol in electrocatalytic processes, which could be relevant to compounds like (1-(3-Bromophenyl)cyclohexyl)methanol (Dabo, P., Mahdavi, B., Ménard, H., & Lessard, J., 1997).

Methanol as a Hydrogen Donor

Smith and Maitlis (1985) demonstrated that methanol can act as a hydrogen donor in the reduction of ketones to alcohols, catalyzed by various complexes including ruthenium and rhodium. This research suggests a possible role for methanol in reactions involving compounds like (1-(3-Bromophenyl)cyclohexyl)methanol, particularly in the context of reduction reactions (Smith, T., & Maitlis, P., 1985).

Stereoselective Synthesis

Wallace et al. (2009) discussed a scalable synthesis approach for the stereoisomers of a similar compound, demonstrating the potential for applying these methods to the synthesis of various stereoisomers of (1-(3-Bromophenyl)cyclohexyl)methanol. This could be crucial for the development of specific receptor agonists (Wallace, G., Gordon, T., Hayes, M. E., et al., 2009).

Methanol in Analytical Chemistry

Santos et al. (2017) explored the use of methanol in a hybrid electrophoresis device for the electro-oxidation of primary alcohols. This study provides insights into the analytical applications of methanol, which could be relevant for analyzing (1-(3-Bromophenyl)cyclohexyl)methanol (Santos, M., da Costa, E. T., Gutz, I., & Garcia, C. D., 2017).

Impact on Lipid Dynamics

Nguyen et al. (2019) studied the effect of methanol on lipid dynamics, particularly in the context of 1,2-dimyristoyl-sn-glycero-3-phosphocholine. This research could provide insights into the potential biological interactions and effects of methanol-based compounds like (1-(3-Bromophenyl)cyclohexyl)methanol (Nguyen, M. H. L., DiPasquale, M., Rickeard, B. W., et al., 2019).

Oxidations and Catalytic Applications

Research by Mitchell and Russell (1993) on the oxidation of substituted phenols with hypervalent iodine in methanol highlights potential catalytic applications relevant to (1-(3-Bromophenyl)cyclohexyl)methanol (Mitchell, A., & Russell, R., 1993).

特性

IUPAC Name |

[1-(3-bromophenyl)cyclohexyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTDQFRYPNCETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-Bromophenyl)cyclohexyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)

![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)